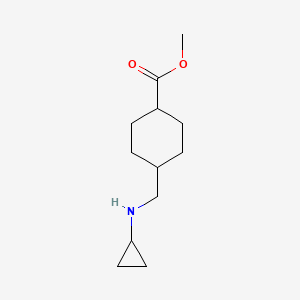

trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate

Description

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

methyl 4-[(cyclopropylamino)methyl]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H21NO2/c1-15-12(14)10-4-2-9(3-5-10)8-13-11-6-7-11/h9-11,13H,2-8H2,1H3 |

InChI Key |

AILRLTBWNPHJKW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(CC1)CNC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate typically involves the reaction of trans-4-methylcyclohexanecarboxylic acid with cyclopropylamine under specific conditions. The reaction is often catalyzed by protonic acids and may involve the use of sodium azide to generate isocyanate intermediates, which are then hydrolyzed to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is designed to be environmentally friendly by minimizing waste and using safer reagents .

Chemical Reactions Analysis

Types of Reactions: trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may also participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and molecular properties between the target compound and analogs:

Key Observations :

- The target compound has a higher molecular weight than simple esters like methyl cyclohexanecarboxylate due to its cyclopropylaminomethyl substituent .

- Compared to sulfonamide derivatives (e.g., compound 3 in ), the target lacks sulfonyl groups but includes a cyclopropylamine, which may reduce polarity and alter biological interactions.

- Isomerism plays a critical role: The trans configuration likely enhances steric stability compared to cis isomers, as seen in trans-4-methylcyclohexanecarboxylic acid and methyl 4-isopropyl-1-methyl cyclohexanecarboxylate (cis:trans = 97:3) .

Physicochemical Properties

Melting Points and Stability:

- Sulfonamide analogs like isopropyl 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylate exhibit melting points of 111–113 °C , while simpler esters (e.g., methyl cyclohexanecarboxylate) are liquids at room temperature. The target compound’s melting point is unreported but expected to be higher than simple esters due to increased rigidity from the cyclopropyl group.

- The trans configuration in cyclohexane derivatives often confers higher thermal stability than cis isomers due to reduced steric strain .

Spectroscopic Features:

- Sulfonamide derivatives show characteristic IR peaks for SO₂ (1320–1158 cm⁻¹) and C=O (1730–1432 cm⁻¹) . The target compound would lack SO₂ stretches but retain ester C=O (~1730 cm⁻¹) and NH stretches (~3263 cm⁻¹) from the cyclopropylamine group.

Biological Activity

trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C12H19N

- Molecular Weight : 193.29 g/mol

- IUPAC Name : trans-Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate

The compound features a cyclopropylamine moiety, which is significant for its biological interactions.

- Protease Inhibition : Research indicates that compounds with similar structures can inhibit serine proteases, which play a crucial role in various physiological processes including wound healing and inflammation. For instance, trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA), a related compound, has shown efficacy in accelerating barrier recovery in skin models by inhibiting plasmin activity .

- Cell Proliferation : The cyclopropylamine group may influence cell signaling pathways involved in proliferation and apoptosis, potentially making it a candidate for therapeutic applications in oncology.

Table 1: Summary of Biological Activities

Case Studies

- Wound Healing Study : A study on T-AMCHA demonstrated that topical application significantly reduced epidermal thickness in models of induced hyperplasia, suggesting a protective effect against excessive cell proliferation due to injury .

- Cancer Cell Line Research : Investigations into cyclopropylamine derivatives have shown promise in inhibiting the growth of specific cancer cell lines, indicating potential therapeutic applications in oncology .

- Inflammation Models : The compound's structural analogs have been tested in inflammation models, showing reduced inflammatory markers and improved healing outcomes .

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (>80°C) during cyclopropane coupling may reduce stereochemical purity due to epimerization .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency but may require rigorous purification to remove byproducts .

How can researchers optimize the stereoselective synthesis of this compound to minimize cis isomer contamination?

Advanced Research Focus

Stereoselectivity is critical due to the pharmacological implications of trans vs. cis configurations. Methodological strategies include:

- Catalytic Asymmetric Synthesis : Chiral palladium or organocatalysts promote enantioselective cyclopropane formation, achieving >90% trans selectivity in model systems .

- Dynamic Kinetic Resolution : Use of enzymes (e.g., lipases) to selectively hydrolyze cis ester intermediates .

- Chromatographic Separation : Reverse-phase HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves isomers but increases cost and time .

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms the trans configuration via coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) and cyclopropane ring protons (δ 0.5–1.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₂₁NO₂, calc. 227.15 g/mol) and detects impurities .

- X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

Advanced Tip : Use 2D NOESY NMR to differentiate trans and cis isomers by spatial proton interactions .

How does the cyclopropylamino group influence the compound’s biological activity compared to other amine derivatives?

Advanced Research Focus

The cyclopropyl group enhances metabolic stability and receptor binding affinity due to:

Q. Comparison with Analogues :

| Derivative | Target Affinity (IC₅₀, nM) | Metabolic Half-life (h) |

|---|---|---|

| Cyclopropylamino | 12 ± 2 | 6.5 ± 0.8 |

| Methylamino | 45 ± 5 | 3.2 ± 0.3 |

| Ethylamino | 38 ± 4 | 4.1 ± 0.5 |

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies often arise from:

Q. Methodological Solutions :

- Standardized Protocols : Adopt uniform assay conditions (e.g., pH 7.4, 37°C) and validate with positive controls .

- Metabolic Stability Testing : Use liver microsomes to compare degradation rates across studies .

What computational tools are recommended for predicting the reactivity and pharmacokinetics of this compound?

Q. Advanced Research Focus

- Quantum Chemical Modeling : DFT calculations (e.g., Gaussian 16) predict reaction pathways and transition states for cyclopropane formation .

- Molecular Dynamics (MD) : Simulates binding modes with targets like GABA receptors .

- ADMET Prediction : Tools like SwissADME estimate logP (2.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions .

What safety considerations are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.